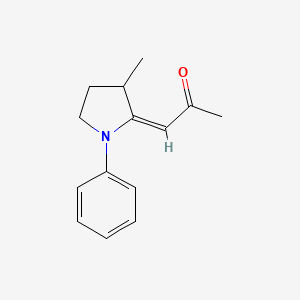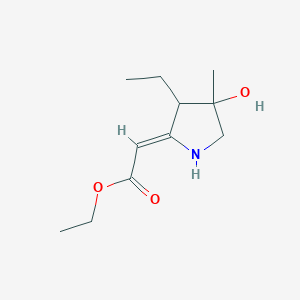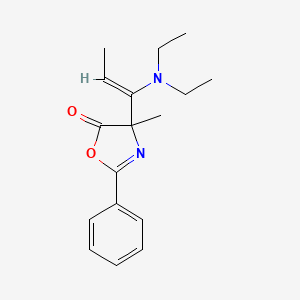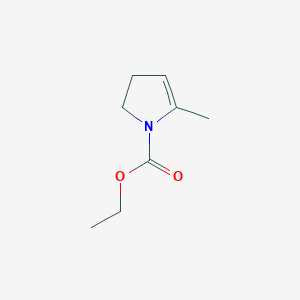
8-Mercaptoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Mercaptoquinoline-5-carboxylic acid is an organosulfur compound with the molecular formula C10H7NO2S. It is a derivative of quinoline, substituted at the 8-position with a thiol group and at the 5-position with a carboxylic acid group. This compound is known for its chelating properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 8-Mercaptoquinoline-5-carboxylic acid involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted into its diazo salt, which then reacts with a mercaptan forming reagent like thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-Mercaptoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Mercaptoquinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Mercaptoquinoline-5-carboxylic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and enzymes by binding to their active sites. The compound’s thiol group plays a crucial role in forming strong bonds with metal ions, thereby affecting their biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: An analog of 8-Mercaptoquinoline-5-carboxylic acid, known for its chelating properties and use in various applications.
Quinoline-8-thiol: Another analog with similar chelating properties.
Uniqueness
This compound is unique due to the presence of both a thiol group and a carboxylic acid group, which enhances its chelating ability and provides additional functional versatility compared to its analogs.
Eigenschaften
CAS-Nummer |
732219-03-3 |
|---|---|
Molekularformel |
C10H7NO2S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
8-sulfanylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(14)9-6(7)2-1-5-11-9/h1-5,14H,(H,12,13) |
InChI-Schlüssel |
KAFIIQGRTVVGDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)


![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)

